molecular formula C11H10Cl2N2S B2490664 4,6-dichloro-2-tetrahydro-1H-pyrrol-1-yl-1,3-benzothiazole CAS No. 252866-96-9

4,6-dichloro-2-tetrahydro-1H-pyrrol-1-yl-1,3-benzothiazole

Cat. No.: B2490664
CAS No.: 252866-96-9
M. Wt: 273.18
InChI Key: CBWZVHLZQNPZMS-UHFFFAOYSA-N
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Description

4,6-dichloro-2-tetrahydro-1H-pyrrol-1-yl-1,3-benzothiazole is a heterocyclic compound that contains both benzothiazole and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2-tetrahydro-1H-pyrrol-1-yl-1,3-benzothiazole typically involves the reaction of 4,6-dichloro-1,3-benzothiazole with tetrahydro-1H-pyrrole under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-2-tetrahydro-1H-pyrrol-1-yl-1,3-benzothiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The pyrrole moiety can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4,6-dichloro-2-tetrahydro-1H-pyrrol-1-yl-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    4,6-dichloro-1,3-benzothiazole: Lacks the pyrrole moiety but shares the benzothiazole core.

    2-tetrahydro-1H-pyrrol-1-yl-1,3-benzothiazole: Similar structure but without the chlorine substituents.

    4,6-dichloro-2-methyl-1,3-benzothiazole: Contains a methyl group instead of the pyrrole moiety.

Uniqueness

4,6-dichloro-2-tetrahydro-1H-pyrrol-1-yl-1,3-benzothiazole is unique due to the presence of both chlorine substituents and the pyrrole moiety, which can impart distinct chemical and biological properties

Properties

IUPAC Name

4,6-dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2S/c12-7-5-8(13)10-9(6-7)16-11(14-10)15-3-1-2-4-15/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWZVHLZQNPZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C=C(C=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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